5-Chloro-3-methoxy-2-nitropyridine
Overview
Description
5-Chloro-3-methoxy-2-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Identification
5-Chloro-3-methoxy-2-nitropyridine has been utilized in the synthesis of various chemical compounds. For instance, it was involved in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine, which was achieved through a series of reactions starting from 3,5-dichloropyridine. This process included substitution, oxidation, nitration, and ammoniation steps, and the structure of the product was confirmed using IR, 1H NMR, MS, and elemental analysis (Jun, 2007).
Chemical Reactions and Mechanisms
Studies have also investigated the chemical reactivity and mechanisms involving this compound. Research on the nitration of some 3,5-disubstituted pyridine N-oxides reported the preparation of 3-chloro-5-methoxypyridine N-oxide and its subsequent nitration, yielding 5-chloro-3-methoxy-2-nitro-pyridine N-oxide under specific conditions (Bissell & Swansiger, 1987). This highlights the compound's role in creating more complex chemical structures through nitration.
Applications in Organic Synthesis
Furthermore, this compound has been employed in various organic synthesis processes. For example, it has been used in the synthesis of pyridine derivatives, demonstrating its versatility in organic chemistry. In one study, different pyridine derivatives were synthesized, and their structures were analyzed through X-ray and spectroscopic methods (Jukić et al., 2010).
Kinetic Studies and Spectral Analysis
Kinetic studies and spectral analysis involving this compound have also been conducted. These studies provide insights into the reaction rates and mechanisms of various chemical reactions involving this compound. For instance, the kinetics of reactions involving 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine were explored, revealing information about reaction rates and mechanisms (Hamed et al., 1997).
Molecular Structure and Properties
Research focusing on the molecular structure and properties of this compound has led to a deeper understanding of its chemical behavior. Studies involving molecular structural analysis, spectroscopic studies, and theoretical calculations have been instrumental in understanding its physical and chemical properties, which are vital for its application in various scientific fields (Sangeetha & Mathammal, 2016).
Safety and Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
It is known that nitropyridines are often used in the synthesis of various pharmaceutical compounds . They can participate in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Nitropyridines are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, including suzuki–miyaura coupling , which can lead to the formation of various biologically active compounds.
Properties
IUPAC Name |
5-chloro-3-methoxy-2-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRYRVCRBMYYDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576240 | |
Record name | 5-Chloro-3-methoxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152684-28-1 | |
Record name | 5-Chloro-3-methoxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.